L-Ornithine-d6 Hydrochloride
CAS No.: 347841-40-1
Cat. No.: VC0136925
Molecular Formula: C5H13ClN2O2
Molecular Weight: 174.658
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347841-40-1 |
|---|---|
| Molecular Formula | C5H13ClN2O2 |
| Molecular Weight | 174.658 |
| IUPAC Name | (2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2; |
| Standard InChI Key | GGTYBZJRPHEQDG-IYAGNYDCSA-N |
| SMILES | C(CC(C(=O)O)N)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
L-Ornithine-d6 Hydrochloride is a deuterium-labeled derivative of the amino acid L-Ornithine. It has the molecular formula C5H7D6ClN2O2, with six hydrogen atoms replaced by deuterium (a stable isotope of hydrogen) at specific positions on the carbon chain . The compound has a molecular weight of 174.66 g/mol, which reflects its unique isotopic composition .
Chemical Identifiers
The compound is accurately identified through multiple standardized systems, essential for proper cataloging and research reference:
| Parameter | Information |
|---|---|
| CAS Number | 347841-40-1 |
| PubChem CID | 71309858 |
| EC Number | 695-521-9 |
| DSSTox Substance ID | DTXSID90745998 |
| Parent Compound | (2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid |
The compound's full chemical name is L-Ornithine-3,3,4,4,5,5-d6, hydrochloride, also known as (S)-2,5-diaminopentanoic-3,3,4,4,5,5-d6 acid hydrochloride . This systematic nomenclature precisely indicates the positions of deuterium substitution within the molecule.
Physical Characteristics
L-Ornithine-d6 Hydrochloride appears as a white to off-white solid under standard laboratory conditions . The compound requires specific storage conditions due to its potentially hygroscopic nature and sensitivity to environmental factors. Commercial preparations typically achieve high levels of both chemical purity and isotopic enrichment, with most pharmaceutical-grade products exceeding 99% purity and 98% isotopic enrichment .
Biochemical Significance
Metabolic Pathway Involvement
The unlabeled counterpart of this compound participates in critical biochemical pathways, particularly:
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As an intermediate in the urea cycle, facilitating the conversion of toxic ammonia to urea
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In the biosynthesis of arginine, proline, and polyamines
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In transamination reactions leading to glutamate formation via glutamine synthetase
The deuterated version retains these chemical properties but can be distinguished from the endogenous compound in analytical procedures, making it valuable for metabolic research.
Research Applications
Analytical Chemistry Applications
L-Ornithine-d6 Hydrochloride serves as an important internal standard for quantitative analysis in various analytical techniques including:
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy
The deuterium labeling creates a mass shift that allows researchers to differentiate between the labeled standard and the analyte of interest, facilitating accurate quantification in complex biological matrices .
Metabolic Research
The compound has significant value in metabolic tracing studies, where researchers track the metabolism of ornithine through various biochemical pathways. In particular, it helps elucidate:
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Urea cycle dynamics and disorders
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Nitrogen metabolism in various physiological and pathological states
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Arginine biosynthesis pathways
As noted in its applications description, L-Ornithine is required as an intermediate in arginine biosynthesis and is found in virtually all vertebrate tissues . The deuterated version allows researchers to follow this molecule's metabolic fate with high precision.
Exercise Physiology Studies
While specific studies using L-Ornithine-d6 Hydrochloride in exercise physiology are not directly referenced in the provided materials, research using the non-deuterated L-Ornithine hydrochloride has demonstrated interesting effects on exercise performance and ammonia metabolism:
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L-Ornithine hydrochloride ingestion has been found to increase the ability to buffer ammonia during and after exercise
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It may improve maximal anaerobic performance in intermittent maximal anaerobic cycle ergometer exercise
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Studies have shown higher plasma glutamate concentrations after exhaustion with ornithine ingestion compared to placebo
These findings suggest potential applications for L-Ornithine-d6 Hydrochloride in tracing the specific metabolic pathways involved in these physiological responses during exercise.
Pharmaceutical Relevance
Stable Isotope Applications in Drug Development
L-Ornithine-d6 Hydrochloride falls within the category of stable isotope-labeled compounds used in pharmaceutical research and development. Such compounds assist in:
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Drug metabolism and pharmacokinetic (DMPK) studies
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Absolute quantification of endogenous compounds in biological samples
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Bioavailability and bioequivalence studies
Physical and Chemical Specifications
| Parameter | Specification |
|---|---|
| Appearance | White to off-white solid |
| Purity | ≥99.0% |
| Isotopic Enrichment | 98.30% |
| Storage Temperature | 2-8°C (Refrigerated) |
| Storage Conditions | Sealed, away from moisture and light |
| Solvent Storage Stability | -80°C for 6 months; -20°C for 1 month |
These specifications ensure reliability and reproducibility in research applications where precise compound characteristics are essential .
| Supplier | Catalog Number | Quantity | Price | Purity |
|---|---|---|---|---|
| MedChemExpress | HY-W017018S | 1 mg | $170.00 | 99.2% |
| LGC Standards | TRC-O695553 | Neat | Not specified | Not specified |
This relatively high cost per milligram is typical for specialized deuterated compounds used primarily in analytical and research applications rather than in bulk manufacturing .
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